N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine
Overview
Description
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its antihistaminic properties and is commonly used in the treatment of allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine involves several steps. One common method includes the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with piperidine under controlled conditions to form an intermediate. This intermediate is then reacted with beta-alanine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under strict quality control measures. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized in the development of antihistaminic drugs for treating allergies.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Loratadine: Another antihistaminic compound with a similar structure and mechanism of action.
Desloratadine: A metabolite of loratadine with enhanced efficacy and reduced side effects.
Uniqueness
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is unique due to its specific molecular structure, which provides a balance between efficacy and safety in treating allergic reactions. Its ability to selectively bind to histamine receptors without causing significant sedation makes it a valuable compound in the pharmaceutical industry .
Biological Activity
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a piperidine moiety and a beta-alanine group. Its molecular formula is , with a molecular weight of approximately 375.87 g/mol. The presence of the chloro substituent and the bicyclic structure contributes to its biological activity.
Research indicates that compounds structurally similar to this compound may interact with various biological targets:
- Histamine H1 Receptor Antagonism : Similar compounds have shown affinity for histamine receptors, particularly the H1 subtype. This interaction can lead to antihistaminic effects, which are beneficial in treating allergic reactions and other histamine-mediated conditions .
- Phospholipase A2 Inhibition : Inhibitors of phospholipase A2 (PLA2) have been identified as critical in managing inflammatory responses. The inhibition of PLA2 can prevent the excessive accumulation of phospholipids in lysosomes, a condition known as phospholipidosis .
- Cationic Amphiphilic Properties : The compound's amphiphilic nature may allow it to disrupt cellular membranes or alter lipid metabolism, contributing to its therapeutic effects against certain diseases .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds:
Table 1: Summary of Biological Activities
Compound Name | Activity | Reference |
---|---|---|
Desloratadine | H1 receptor antagonist | |
Amiodarone | PLA2 inhibitor | |
Rupatadine | Long residence time at H1 receptor |
Case Studies
- Antihistaminic Effects : In clinical trials involving desloratadine, patients exhibited significant improvements in allergy symptoms compared to placebo groups. This suggests that compounds with similar structures may also provide effective relief from allergic responses.
- Inflammatory Response Modulation : A study assessed the impact of PLA2 inhibitors on inflammatory markers in animal models. Results indicated that these inhibitors could significantly reduce markers associated with inflammation, supporting the therapeutic potential of this compound in inflammatory diseases.
- Toxicology Studies : Investigations into the toxicity profile of related compounds revealed that while they exhibit potent biological activities, careful consideration must be given to their pharmacokinetics and potential side effects during drug development.
Properties
IUPAC Name |
3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-5-6-19-17(14-18)4-3-16-2-1-10-25-22(16)21(19)15-8-12-27(13-9-15)23(30)26-11-7-20(28)29/h1-2,5-6,10,14H,3-4,7-9,11-13H2,(H,26,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXFJBNLABDZAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)NCCC(=O)O)C4=C1C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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